![molecular formula C18H16N2O5 B2428292 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-16-5](/img/structure/B2428292.png)
3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
“3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .
Molecular Structure Analysis
The benzofuran core is present in many biologically active natural products . The benzofuran scaffold is a heterocyclic motif that consists of a fused benzene and furan ring . Many different synthetic strategies have been used in the past to introduce substituents on these two parts .
Chemical Reactions Analysis
Benzofuran derivatives undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .
Physical And Chemical Properties Analysis
Benzofuran is a colorless organic liquid with an aromatic odor . It is produced by the destructive distillation of coal, and may also be formed during processing of fossil fuels, such as coke production and coal gasification .
Scientific Research Applications
Antitumor Activity
Benzofuran derivatives, including 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide , exhibit promising antitumor properties. Researchers have explored their effects on various cancer cell lines, and these compounds have demonstrated cytotoxicity and apoptosis induction. Their ability to interfere with cancer cell growth and metastasis makes them valuable candidates for anticancer drug development .
Antibacterial Applications
Benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism of action varies, but it often involves disrupting bacterial cell membranes or inhibiting essential enzymes3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide may contribute to novel antibacterial agents .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Some benzofuran derivatives, including our compound of interest, exhibit antioxidant activity. These compounds scavenge free radicals, reducing oxidative damage and potentially preventing age-related diseases and inflammation .
Antiviral Potential
Recent studies have highlighted the antiviral activity of benzofuran derivatives. For instance, a novel macrocyclic benzofuran compound showed anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV .
Synthetic Applications
Benzofuran compounds serve as versatile building blocks in organic synthesis. Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex polycyclic benzofuran compounds. These synthetic pathways contribute to drug discovery and chemical diversity .
Drug Prospects
Given their diverse pharmacological activities, benzofuran derivatives, including 3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide , hold promise as drug candidates. Researchers continue to explore their potential applications in various therapeutic areas, such as cardiovascular diseases, neurological disorders, and inflammation .
Safety and Hazards
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
properties
IUPAC Name |
3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-13-9-5-7-11(15(13)24-2)18(22)20-14-10-6-3-4-8-12(10)25-16(14)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPRRNUXZMBPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxybenzamido)benzofuran-2-carboxamide |
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